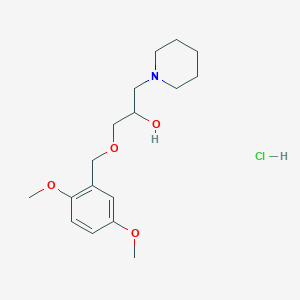
Ethyl isothiocyanato(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl isothiocyanato(phenyl)acetate is a product used for proteomics research . It has a molecular formula of C11H11NO2S and a molecular weight of 221.28 .
Synthesis Analysis
Isothiocyanates can be synthesized from alkyl and aryl amines through a tosyl chloride mediated decomposition of dithiocarbamate salts . These salts are generated in situ by treating amines with carbon disulfide and triethylamine . A more sustainable synthesis route has been proposed, which involves the conversion of isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .Chemical Reactions Analysis
Isothiocyanates can be prepared from primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P . This process provides isothiocyanates in good yields .Scientific Research Applications
Green Chemistry and Drug Synthesis
A study on green Suzuki coupling reactions highlights the synthesis of Ethyl (4-Phenylphenyl)acetate, a compound with a structure related to Ethyl isothiocyanato(phenyl)acetate. This research emphasizes the importance of environmentally friendly synthetic routes in pharmaceutical chemistry, particularly for the development of anti-inflammatory drugs with potential applications in treating arthritis. The study showcases the application of green chemistry principles in the synthesis of biologically active compounds, which could be relevant for compounds like this compound in drug discovery and development processes (Costa et al., 2012).
Molecular Structure and Interaction Studies
Research on molecular structure and interaction studies, such as the analysis of 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione, provides insights into the chemical behavior and potential applications of this compound in material science and biochemistry. These studies often focus on the molecular packing, hydrogen-bonding interactions, and potential for forming supramolecular assemblies, which are crucial for understanding the reactivity and applications of such compounds in designing functional materials and bioactive molecules (Jian et al., 2005).
Fragrance and Cosmetic Industry Applications
Compounds structurally related to this compound, such as Ethyl phenyl carbinyl acetate, have been reviewed for their use as fragrance ingredients. These studies offer insights into the toxicological profile and safety assessment of such compounds when used in consumer products, highlighting their applicability in the fragrance and cosmetic industries. Understanding the safety and biological effects of these compounds is essential for their responsible use in consumer products (Mcginty et al., 2012).
Anticancer and Antibacterial Activity
Research on thiosemicarbazone derivatives and their binding to human serum albumin offers insights into the pharmacokinetic mechanisms of drugs and their potential anticancer and antibacterial activities. Such studies underscore the importance of understanding the interactions between bioactive compounds and biological targets, which is relevant for the development of therapeutic agents, including those structurally similar to this compound (Karthikeyan et al., 2016).
Mechanism of Action
Target of Action
Ethyl isothiocyanato(phenyl)acetate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
Isothiocyanates are known to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . They can also trigger pathways inducing heat shock and oxidative stress response, leading to bacterial death .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They have been shown to exhibit antimicrobial activity by interacting with the sulfhydryl groups of enzymes such as thioredoxin reductase and acetate kinase . In the context of neurodegeneration, phenyl ethyl isothiocyanate, a related compound, has been shown to modulate various molecular pathways associated with oxidative stress, inflammation, and apoptosis .
Pharmacokinetics
Isothiocyanates are bioactive products resulting from the enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order brassicales
Result of Action
Isothiocyanates in general have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis, leading to potential health benefits .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, including Ethyl isothiocyanato(phenyl)acetate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations in synthetic chemistry
Cellular Effects
They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis .
Molecular Mechanism
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
Metabolic Pathways
Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) .
properties
IUPAC Name |
ethyl 2-isothiocyanato-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAJVPQXVYYRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)


![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)


![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)


![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)